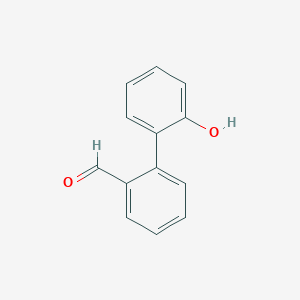

2-(2-Formylphenyl)phenol, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Formylphenyl)phenol, 95%, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in many organic solvents and has a melting point of 80°C. 2-(2-Formylphenyl)phenol is widely used in organic synthesis and can be used as a precursor in the synthesis of various compounds. It is also used as a reagent in the synthesis of aromatic compounds and has been used as a catalyst in some reactions.

科学研究应用

Synthesis of Substituted Phenols

2-(2-Formylphenyl)phenol can be used in the synthesis of substituted phenols . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .

Antioxidant Properties

Phenolic compounds, including 2-(2-Formylphenyl)phenol, are known for their antioxidant properties . They can donate a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . This antioxidant effect depends on the number and position of the hydroxyl groups .

Antimicrobial Activity

Phenolic compounds have shown antimicrobial activity . This makes 2-(2-Formylphenyl)phenol potentially useful in the development of new antimicrobial agents .

Anti-inflammatory Activity

Phenolic compounds, including 2-(2-Formylphenyl)phenol, have demonstrated anti-inflammatory activity . This could make them valuable in the treatment of inflammatory diseases .

Antiproliferative Activity

Phenolic compounds have also shown antiproliferative activity . This means that 2-(2-Formylphenyl)phenol could potentially be used in the development of treatments for diseases characterized by abnormal cell growth, such as cancer .

Modification of Phenolic Resin

2-(2-Formylphenyl)phenol can be used in the modification of phenolic resin . Phenolic resins are widely used in various industries due to their excellent thermal stability, mechanical strength, and chemical resistance .

安全和危害

The safety data sheet for phenol indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure .

Relevant Papers The relevant papers retrieved discuss the occurrence of phenolic compounds like 2-(2-Formylphenyl)phenol, 95% in food paper packages . These papers indicate that phenolic compounds do not pose any significant safety risk for food consumers, but could be considered as widespread contaminants in paper materials .

作用机制

Target of Action

2-(2-Formylphenyl)phenol, a phenolic compound, primarily targets free radicals and metal ions in biological systems . Phenolic compounds are known for their antioxidant properties , which stem from their ability to scavenge free radicals and chelate metal ions .

Mode of Action

The compound interacts with its targets through two main mechanisms: free radical scavenging and metal chelation . Free radical scavenging involves the donation of a hydrogen atom to neutralize free radicals, while metal chelation prevents the formation of radical species by sequestering metal ions . These actions help to mitigate oxidative stress in cells .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the shikimate pathway for the biosynthesis of phenolic acids . It also influences the phenylpropanoid pathway , which is important for understanding the biosynthesis of individual phenolic compounds . The compound’s antioxidant activities depend on the arrangement of functional groups about the nuclear structure .

Pharmacokinetics

The pharmacokinetics of 2-(2-Formylphenyl)phenol involve its absorption, distribution, metabolism, and excretion (ADME). Generally, phenolic compounds are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .

Result of Action

The primary result of the compound’s action is the reduction of oxidative stress in cells . By scavenging free radicals and chelating metal ions, the compound helps to prevent cellular damage caused by oxidative stress . This can contribute to the maintenance of cellular health and function .

Action Environment

The action, efficacy, and stability of 2-(2-Formylphenyl)phenol can be influenced by various environmental factors. For instance, the pH strongly influences the rate of reaction of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the compound’s action .

属性

IUPAC Name |

2-(2-hydroxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZLVXOMJFVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575383 |

Source

|

| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Formylphenyl)phenol | |

CAS RN |

67608-60-0 |

Source

|

| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)